molecular formula C15H20N6O2 B11257249 N~4~-(4-methylphenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(4-methylphenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11257249
M. Wt: 316.36 g/mol
InChI Key: UGSXBAROTHMBRT-UHFFFAOYSA-N
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Description

N4-(4-methylphenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group and various alkyl and aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylphenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and subsequent alkylation and arylation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final steps may include purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylphenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce halogen atoms into the aromatic ring.

Scientific Research Applications

N4-(4-methylphenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-(4-methylphenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aromatic and alkyl groups can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N4-(4-chlorophenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
  • N4-(4-methoxyphenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
  • N4-(4-fluorophenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N4-(4-methylphenyl)-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the 4-methylphenyl group and the 2-methylpropyl group provides distinct steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

4-N-(4-methylphenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H20N6O2/c1-9(2)8-17-15-19-13(16)12(21(22)23)14(20-15)18-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H4,16,17,18,19,20)

InChI Key

UGSXBAROTHMBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(C)C

Origin of Product

United States

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